N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide, commonly referred to as DMF-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF-DMA is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Scientific Research Applications
Synthesis Techniques and Reactions
A novel procedure involving COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] demonstrates the one-pot coupling of carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET), providing insights into amide bond formation and carbonyl reactivity which could be applicable to the synthesis of compounds like N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide (Withey & Bajic, 2015).
Catalysis and Microwave-Assisted Synthesis
Montmorillonite K-10's role in acid catalysis under microwave heating for the synthesis of thiobenzamides, including morpholin-4-yl (phenyl) methanethione, suggests a framework for exploring catalytic conditions beneficial to the synthesis of related compounds, potentially including this compound derivatives (Agnimonhan et al., 2014).
Photochemical Properties
The study of photophysical properties of borondipyrromethene analogues, including derivatives with tertiary amine groups such as morpholino, provides a basis for understanding the fluorescence behavior of complex molecules. This could extend to the fluorescence properties of this compound, given its structural similarities (Qin et al., 2005).
Biological Activities and Applications
The synthesis and larvicidal activity of pyrimidine linked with morpholinophenyl derivatives suggest a potential avenue for exploring the biological activities of this compound. The structural similarities could indicate potential biological applications in areas such as antimicrobial or antifungal treatments (Gorle et al., 2016).
Antimicrobial and Hemolytic Activities
The synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides reveal antimicrobial and hemolytic activities, providing a framework for assessing the potential antimicrobial properties of this compound and related compounds (Gul et al., 2017).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O2/c1-25(2)16-8-6-15(7-9-16)19(26-10-12-28-13-11-26)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVRCLPAXHWHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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